N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Description
N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazoloquinazoline core linked to a 4-chlorophenyl group via a sulfanyl-acetamide bridge. Its structure combines a quinazoline scaffold with a 1,2,4-triazole moiety, which is associated with diverse biological activities, including anti-inflammatory and receptor antagonism .
Properties
Molecular Formula |
C18H14ClN5OS |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-20-17-14-4-2-3-5-15(14)22-18(24(17)23-11)26-10-16(25)21-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25) |
InChI Key |
LIOPAKREXTVZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Acetamide Formation: The final step involves the acylation of the intermediate compound with chloroacetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
- Anticancer Activity : Studies have indicated that triazole and quinazoline derivatives possess anticancer properties. The structural features of N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide may contribute to its ability to inhibit cancer cell proliferation. Preliminary investigations suggest that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The sulfenamide moiety in the compound is known for its antimicrobial activity. Research has shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. This suggests the potential use of this compound in treating infections caused by resistant bacteria.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : The initial step typically includes the condensation of suitable precursors to form the triazole ring.
- Introduction of the Quinazoline Moiety : Subsequent reactions introduce the quinazoline structure through cyclization reactions.
- Sulfanylation : The final step involves the introduction of the sulfanyl group to complete the synthesis.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Therapeutic Potential
The therapeutic potential of this compound can be summarized as follows:
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | In vitro studies show significant activity |
| Antimicrobial | Inhibits growth of resistant bacterial strains | Comparable effectiveness to standard antibiotics |
| Neurological Disorders | Possible acetylcholinesterase inhibition | Similar compounds show promise in Alzheimer’s treatment |
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds structurally related to this compound:
- Anticancer Studies : A study demonstrated that triazole derivatives could significantly reduce tumor size in animal models when administered at specific dosages.
- Antimicrobial Testing : Another investigation found that similar sulfanylated compounds exhibited potent antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
This analog replaces the 4-chlorophenyl group with a 3-chloro-4-methoxyphenyl moiety and introduces methoxy groups at positions 8 and 9 of the quinazoline core. These modifications increase molecular weight (MW: ~563.65 vs. The phenyl group at position 2 may improve stacking interactions with hydrophobic receptor pockets .
N-(5-chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Another variant with a 5-chloro-2-methoxyphenyl group demonstrates how halogen positioning affects activity. The meta-chloro and ortho-methoxy substituents create a distinct steric profile, which may influence binding to inflammatory mediators like cyclooxygenase (COX) enzymes, as seen in related anti-exudative acetamides .
Functional Group Variations
Anti-Exudative Acetamides ()
Compounds such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). While these lack the quinazoline core, the shared sulfanyl-acetamide backbone suggests this moiety contributes to COX inhibition or leukotriene modulation .
Pyrazolo-Triazolo-Pyrimidine Derivatives ()
[(3)H]MRE 3008F20, a pyrazolo-triazolo-pyrimidine, acts as a potent A3 adenosine receptor antagonist (KD = 0.80 nM). Although structurally distinct, the triazole ring in both compounds may mediate high-affinity receptor interactions. The target compound’s quinazoline system could confer selectivity for different targets, such as tyrosine kinases or phosphodiesterases .
Molecular Weight and Bioavailability
The table below compares key parameters:
Biological Activity
N-(4-chlorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H14ClN5OS
- Molecular Weight : 383.86 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to quinazolines and triazoles. For instance, derivatives of quinazoline have shown significant activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-... | S. aureus | 10 µg/mL |
| N-(4-chlorophenyl)-... | E. coli | 15 µg/mL |
2. Anticancer Activity
The compound has also been tested for its cytotoxic effects on various cancer cell lines. Studies have reported that modifications at the C-2 position of quinazoline derivatives can significantly influence their binding affinity and cytotoxicity.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| SKOV3 | <10 |
| DU145 | <10 |
| COLO205 | <10 |
In particular, compounds with bulky substituents at the C-2 position were noted to enhance binding efficacy in docking studies .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives indicated that N-(4-chlorophenyl)-... exhibited superior antimicrobial activity against Staphylococcus aureus, with a minimum inhibition zone of 18 mm compared to control compounds .
Case Study 2: Anticancer Screening
In a screening for anticancer properties, N-(4-chlorophenyl)-... was evaluated against A549 lung cancer cells. The results showed an IC50 value of 0.009 µM for EGFR inhibition, highlighting its potential as a dual EGFR/HER2 inhibitor .
The biological activity of this compound appears to be linked to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Molecular docking studies suggest that the triazole moiety plays a crucial role in enhancing binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
